molecular formula C13H23NO4S B13799004 2-t-Butylamino-1-phenylethanol methanesulfonate CAS No. 72156-37-7

2-t-Butylamino-1-phenylethanol methanesulfonate

Cat. No.: B13799004
CAS No.: 72156-37-7
M. Wt: 289.39 g/mol
InChI Key: CRODBIWPGWQUPT-UHFFFAOYSA-N
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Description

2-t-Butylamino-1-phenylethanol methanesulfonate is a chemical compound with the molecular formula C12H19NO3S. It is known for its unique structure, which includes a t-butylamino group and a phenylethanol moiety. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-t-Butylamino-1-phenylethanol methanesulfonate typically involves the reaction of 2-t-Butylamino-1-phenylethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-t-Butylamino-1-phenylethanol methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

2-t-Butylamino-1-phenylethanol methanesulfonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-t-Butylamino-1-phenylethanol methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-t-Butylamino-1-phenylethanol
  • 1-Phenylethanol
  • Methanesulfonate derivatives

Uniqueness

2-t-Butylamino-1-phenylethanol methanesulfonate is unique due to its combination of a t-butylamino group and a phenylethanol moiety, which imparts distinctive chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

CAS No.

72156-37-7

Molecular Formula

C13H23NO4S

Molecular Weight

289.39 g/mol

IUPAC Name

2-(tert-butylamino)-1-phenylethanol;methanesulfonic acid

InChI

InChI=1S/C12H19NO.CH4O3S/c1-12(2,3)13-9-11(14)10-7-5-4-6-8-10;1-5(2,3)4/h4-8,11,13-14H,9H2,1-3H3;1H3,(H,2,3,4)

InChI Key

CRODBIWPGWQUPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C1=CC=CC=C1)O.CS(=O)(=O)O

Origin of Product

United States

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